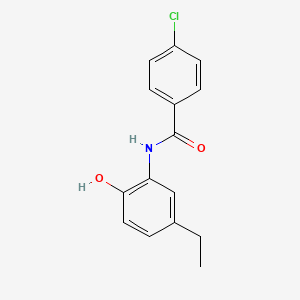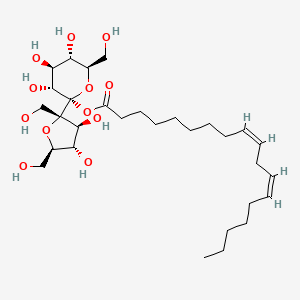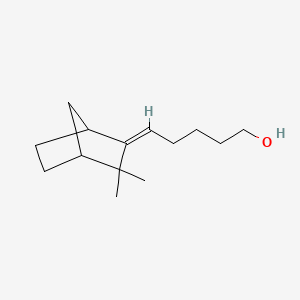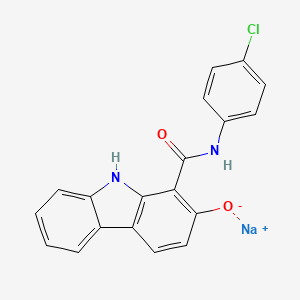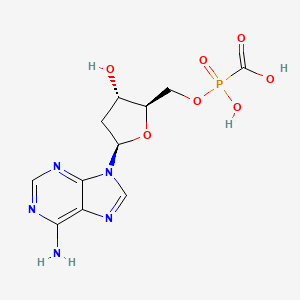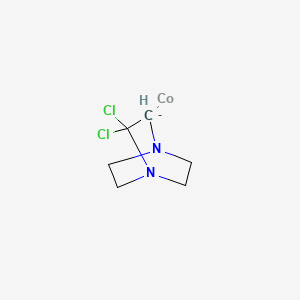
N-(3-(Dimethylamino)propyl)palmitamide phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)palmitamide phosphate: is an organic compound that belongs to the class of amides. It is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and personal care products. The compound’s structure includes a long hydrophobic palmitamide chain and a hydrophilic dimethylamino group, which contributes to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)palmitamide phosphate typically involves the reaction of palmitic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:
Reactants: Palmitic acid and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(Dimethylamino)propyl)palmitamide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)palmitamide phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical formulations, enhancing the solubility and stability of compounds.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the formulation of personal care products, such as shampoos and conditioners, due to its ability to improve texture and performance
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)palmitamide phosphate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms. The dimethylamino group may also interact with specific molecular targets, modulating their activity and function .
Comparaison Avec Des Composés Similaires
- N-(3-(Dimethylamino)propyl)methacrylamide
- N-(3-(Dimethylamino)propyl)hexadecanamide
- Dimethylaminopropyl palmitamide
Comparison: N-(3-(Dimethylamino)propyl)palmitamide phosphate is unique due to its phosphate group, which enhances its solubility and reactivity compared to similar compounds. The presence of the phosphate group also allows for additional interactions with biological molecules, making it more versatile in various applications .
Propriétés
Numéro CAS |
83721-44-2 |
|---|---|
Formule moléculaire |
C21H47N2O5P |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]hexadecanamide;phosphoric acid |
InChI |
InChI=1S/C21H44N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3;1-5(2,3)4/h4-20H2,1-3H3,(H,22,24);(H3,1,2,3,4) |
Clé InChI |
LYLHCMPPGKXRFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)

![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)


